Cyclooct-1-ene-1-carboxamide
Description
Molecular Geometry and Conformational Isomerism
The molecular geometry of this compound is fundamentally influenced by the conformational preferences of the eight-membered cyclooctene ring system. Cyclooctene, as the parent structure, is notable because it represents the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with the cis isomer being the most common form. The eight-carbon ring in cyclooctene can adopt various conformations, with the most stable one being described as ribbon-shaped for the cis isomer. This conformational flexibility is preserved in this compound, though the presence of the carboxamide substituent introduces additional considerations for the overall molecular geometry.
The conformational analysis of this compound reveals that the compound can exist in multiple low-energy conformations due to the flexibility of the eight-membered ring. The most stable conformation typically adopts a crown-like arrangement similar to other cyclooctene derivatives, where the ring adopts an alternating pattern of equatorial and axial positions to minimize steric interactions. The carboxamide group, being directly attached to the double bond at the 1-position, experiences restricted rotation around the carbon-carbon bond due to the partial double bond character introduced by the alkene functionality.
Theoretical analysis suggests that this compound can exist in multiple conformational states, each representing local energy minima on the potential energy surface. The interconversion between these conformations occurs through ring-flipping mechanisms that involve coordinated movement of multiple atoms within the eight-membered ring. The activation barriers for these conformational changes are typically moderate, allowing for dynamic behavior at room temperature while maintaining distinct conformational preferences.
The presence of the carboxamide substituent at the 1-position creates additional conformational complexity through potential intramolecular interactions. The amide nitrogen can participate in weak intramolecular hydrogen bonding with other parts of the molecule, and the carbonyl oxygen can engage in various through-space interactions that influence the overall conformational equilibrium. These interactions contribute to the stabilization of specific conformers and affect the relative populations of different conformational states in solution.
Electronic Structure and Orbital Interactions
The electronic structure of this compound is characterized by significant orbital interactions between the cyclooctene double bond and the carboxamide functional group. The amide group in organic compounds exhibits distinctive electronic properties due to the delocalization of electron density between the carbonyl carbon and the nitrogen atom. In this compound, this amide resonance is influenced by the adjacent double bond, creating an extended conjugated system that affects both the electronic distribution and the chemical reactivity of the molecule.
The carboxamide functionality in this compound demonstrates the characteristic n→π* interactions that are prevalent in amide-containing systems. These interactions involve the donation of lone pair electron density from the carbonyl oxygen to the antibonding π* orbital of adjacent carbonyl groups or other electron-deficient centers. In the context of this compound, such interactions can occur intramolecularly, contributing to the stabilization of specific conformations and influencing the overall electronic structure of the molecule.
The electronic properties of the cyclooctene ring system in this compound are particularly noteworthy due to the strain inherent in eight-membered rings containing a double bond. The geometric constraints imposed by the ring size result in a distorted alkene geometry that affects the energy levels of the π and π* orbitals. This distortion typically leads to a higher energy highest occupied molecular orbital compared to less strained alkenes, which has implications for the reactivity and stability of the compound.
Computational studies of related cyclooctene derivatives have revealed that the electronic structure is sensitive to the conformation of the eight-membered ring. Different conformations can result in varying degrees of orbital overlap and different electronic distributions, leading to conformation-dependent properties. In this compound, the carboxamide substituent introduces additional electronic effects through inductive and resonance mechanisms that modulate the electron density throughout the molecule.
The molecular orbital analysis of this compound reveals significant mixing between the π system of the double bond and the π system of the amide group. This orbital mixing creates a delocalized electronic structure that extends across multiple bonds, affecting both the bond lengths and the chemical reactivity of the molecule. The extent of this delocalization depends on the relative orientations of the double bond and the amide group, which are influenced by the conformational preferences discussed previously.
Comparative Analysis with Cyclooctene Derivatives
This compound can be systematically compared with other cyclooctene derivatives to understand the specific effects of the carboxamide substitution. Comparison with cyclooct-4-ene-1-carboxylic acid reveals fundamental differences in both electronic structure and conformational behavior. The carboxylic acid derivative exhibits different hydrogen bonding patterns and polarity characteristics compared to the carboxamide, leading to distinct physicochemical properties and biological activities.
The ester derivatives of cyclooctene carboxylic acids, such as methyl cyclooct-4-ene-1-carboxylate and ethyl cyclooct-4-ene-1-carboxylate, provide additional comparative insights. These compounds demonstrate different electronic properties due to the replacement of the amide nitrogen with an oxygen atom, which affects both the electron-donating ability and the conformational preferences of the substituent. The ester carbonyls are generally more electrophilic than amide carbonyls, leading to different reactivity patterns and stability profiles.
| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| This compound | C9H15NO | 153.22 g/mol | Carboxamide at position 1 |
| Cyclooct-4-ene-1-carboxylic acid | C9H14O2 | 154.21 g/mol | Carboxylic acid at position 1 |
| Methyl cyclooct-4-ene-1-carboxylate | C10H16O2 | 168.23 g/mol | Methyl ester at position 1 |
| Ethyl cyclooct-4-ene-1-carboxylate | C11H18O2 | 182.26 g/mol | Ethyl ester at position 1 |
The comparative analysis also extends to trans-cyclooctene derivatives, which exhibit significantly different conformational and electronic properties compared to their cis counterparts. Trans-cyclooctene systems are characterized by high strain and unusual reactivity patterns, particularly in cycloaddition reactions. The incorporation of carboxamide functionality into trans-cyclooctene frameworks would be expected to produce compounds with enhanced reactivity due to the combined effects of ring strain and electronic activation.
Conformationally strained cyclooctene derivatives, such as those containing fused cyclopropane rings, demonstrate how additional structural constraints can dramatically alter the properties of eight-membered ring systems. These strained systems adopt half-chair conformations that are significantly higher in energy than the crown conformations preferred by less constrained cyclooctenes. The increased strain energy translates to enhanced reactivity, particularly in bioorthogonal chemistry applications.
The comparison with cyclopentene carboxamide derivatives reveals the profound influence of ring size on molecular properties. Cyclopent-1-ene-1-carboxamide, with its five-membered ring, exhibits markedly different conformational behavior and electronic structure compared to the eight-membered ring system. The smaller ring size eliminates many of the conformational degrees of freedom present in this compound, resulting in a more rigid molecular framework with different chemical and physical properties.
Stereochemical Features and Chiral Centers
The stereochemical analysis of this compound reveals complex features arising from the conformational flexibility of the eight-membered ring system. While the molecule itself does not contain traditional asymmetric carbon centers, it can exhibit planar chirality and conformational chirality depending on the specific arrangement of the ring and substituents. The double bond geometry and the orientation of the carboxamide group relative to the ring contribute to the overall stereochemical complexity of the system.
Cyclooctene derivatives are known to exhibit conformational isomerism that can lead to observable stereochemical consequences. The crown conformation adopted by cyclooctene rings creates an environment where substituents can occupy pseudoequatorial or pseudoaxial positions, similar to the well-understood stereochemistry of cyclohexane systems. In this compound, the carboxamide substituent can adopt different orientations relative to the ring plane, leading to conformational diastereomers that may be distinguishable by spectroscopic methods.
The amide bond in this compound can exist in both cis and trans configurations, referring to the relative orientations of the carbonyl oxygen and the amino hydrogen across the carbon-nitrogen bond. Amide bonds typically prefer the trans configuration due to reduced steric interactions, but the presence of the adjacent double bond and the constraints imposed by the eight-membered ring can influence this preference. The interconversion between cis and trans amide conformers occurs through rotation around the carbon-nitrogen bond, with activation barriers that are typically higher than those for simple rotation due to the partial double bond character of the amide linkage.
The stereochemical behavior of this compound is further complicated by the potential for atropisomerism, where restricted rotation around bonds can lead to stable stereoisomers. While the amide bond rotation is the most obvious candidate for such behavior, the conformational constraints imposed by the eight-membered ring can also restrict other rotational degrees of freedom, potentially leading to additional stereoisomeric forms.
Dynamic stereochemistry plays a significant role in the behavior of this compound in solution. The molecule undergoes continuous conformational interconversion at room temperature, with different conformers being populated according to their relative thermodynamic stabilities. This dynamic behavior means that the observed properties of the compound represent time-averaged values over all accessible conformations, rather than the properties of any single rigid structure.
Properties
CAS No. |
102943-36-2 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.225 |
IUPAC Name |
cyclooctene-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-6-4-2-1-3-5-7-8/h6H,1-5,7H2,(H2,10,11) |
InChI Key |
AHKPRUBZJBKMBS-UHFFFAOYSA-N |
SMILES |
C1CCCC(=CCC1)C(=O)N |
Synonyms |
1-Cyclooctene-1-carboxamide(6CI) |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Cyclooct-1-ene-1-carboxamide serves as an important building block in organic synthesis due to its unique structural properties. It can be utilized in the following ways:
- Synthesis of Complex Molecules : The compound can be used as a precursor for synthesizing complex organic molecules through various reaction pathways, including nucleophilic additions and cycloadditions.
- Click Chemistry : Its derivatives are valuable in click chemistry, particularly for developing bioconjugates. For instance, cyclooctene derivatives have been employed to create probes targeting specific biomolecules, enhancing the study of drug interactions and biological processes .
Medicinal Chemistry
The biological relevance of this compound derivatives has led to investigations into their potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. They interact with cellular targets involved in cancer progression, suggesting avenues for therapeutic development .
- Bioorthogonal Reactions : The compound's structure allows it to participate in bioorthogonal reactions, crucial for targeted drug delivery systems. This property enables selective interactions with biomolecules without interfering with natural biological processes .
Materials Science
This compound has applications in materials science, particularly in the development of polymers:
- Polymer Chemistry : The compound can be polymerized to create new materials with desirable properties. Its ability to form cross-linked networks makes it suitable for producing specialty polymers used in coatings and adhesives .
Data Table: Applications Overview
Case Study 1: Click Chemistry Applications
A study demonstrated the use of cyclooctene derivatives in developing probes targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunotherapy. The probes effectively visualized IDO1 localization in live cells, highlighting their utility in cancer research .
Case Study 2: Anticancer Properties
Research on structurally similar compounds revealed significant anticancer activity through interactions with cellular pathways involved in tumor growth. These findings suggest that this compound derivatives could be further explored for therapeutic applications against various cancers .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between Cyclooct-1-ene-1-carboxamide and related compounds from the evidence:
Note: Data for this compound is inferred due to absence in sources.
Key Differences and Research Findings
Ring Size and Strain
- This compound: An eight-membered ring introduces moderate ring strain compared to smaller cycloalkenes.
- (1R)-Cyclohex-3-ene-1-carboxamide : A six-membered ring reduces strain, favoring thermodynamic stability but limiting reactivity in ring-opening reactions .
Functional Group Reactivity
- Carboxamides (e.g., (1R)-Cyclohex-3-ene-1-carboxamide): The amide group participates in hydrogen bonding, influencing solubility and biological activity. Amides are less acidic (pKa ~15–20) compared to carboxylic acids .
- Carboxylic Acids (e.g., Cyclohexanecarboxylic acid): Higher acidity (pKa ~4–5) enhances solubility in polar solvents and reactivity in esterification or amidation processes .
Q & A
Basic: How can the molecular structure of Cyclooct-1-ene-1-carboxamide be experimentally validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the cyclooctene ring (e.g., olefinic protons at δ 5.2–5.8 ppm) and carboxamide group (NH signals at δ 6.0–7.0 ppm). Coupling constants confirm ring strain and substituent orientation .
- X-ray Crystallography: Resolve bond lengths and angles to verify the eight-membered ring geometry and carboxamide planarity .
- Infrared Spectroscopy (IR): Identify characteristic C=O stretching (~1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
Advanced: What strategies optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reagent Selection: Use palladium-catalyzed coupling for ring closure or enzymatic amidation to reduce side products .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance carboxamide formation via stabilization of transition states .
- Analytical Validation: Monitor reaction progress via HPLC (C18 column, 0.1% TFA in mobile phase) to quantify intermediates .
Basic: What in vitro assays are suitable for screening the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATP-competitive binding assays) .
- Cell Viability Assays: Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced: How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR) to estimate binding affinities .
- Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (CHARMM36 force field) to assess stability over 100 ns trajectories .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Comparative Meta-Analysis: Pool data from studies using fixed/random-effects models, adjusting for variables like assay type or cell line .
- Experimental Validation: Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate confounding factors .
Basic: What analytical techniques ensure the purity of this compound post-synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .
- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺ at m/z 152.1) and rule out byproducts via fragmentation patterns .
Advanced: How does this compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 6 months and analyze degradation products (e.g., hydrolyzed carboxylic acid) via LC-MS .
- Light Sensitivity Tests: Expose to UV-A (320–400 nm) and quantify photodegradation using first-order kinetics .
Advanced: What role does stereochemistry play in this compound’s pharmacological profile?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using a Chiralpak AD-H column to assess individual bioactivity .
- Enzymatic Resolution: Test enantiomer-specific metabolism via cytochrome P450 isoforms (e.g., CYP3A4) .
Basic: How to design a systematic review of this compound’s synthetic methodologies?
Methodological Answer:
- PICOC Framework: Define Population (synthetic routes), Intervention (catalysts/solvents), Comparison (yield/purity), Outcomes (efficiency), and Context (academic vs. industrial labs) .
- Risk of Bias Assessment: Use SYRCLE’s tool to evaluate study quality (e.g., randomization in reaction trials) .
Advanced: What in silico and in vivo approaches validate this compound’s toxicity profile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
